molecular formula C10H5N3O3 B3051549 2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)- CAS No. 34559-52-9

2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-

Cat. No. B3051549
CAS RN: 34559-52-9
M. Wt: 215.16 g/mol
InChI Key: CNSCXIIEPGZPLP-UHFFFAOYSA-N
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Description

“2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-” is a chemical compound with the molecular formula C10H5N3O3 . It has a molecular weight of 215.16 g/mol.


Molecular Structure Analysis

The molecular structure of “2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-” consists of 10 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The average mass is 215.165 Da and the monoisotopic mass is 215.033096 Da .

Scientific Research Applications

Synthesis and Chemical Properties

2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)- serves as a critical intermediate in the synthesis of various chemical compounds. Research has demonstrated its utility in creating novel materials with potential applications in the textile, catalytic, and environmental sectors. For instance, novel water-soluble metallophthalocyanines supported on cotton fabric have been developed for use in optical and catalytic applications, indicating potential for air purification materials in air conditioners (Yıldırım, Sevim, & Gül, 2012). Another study focused on synthesizing and characterizing new organosoluble metal-free and metallophthalocyanines, exploring their electrochemical behaviors for potential electronic applications (Bıyıklıoğlu, Güner, Topçu, & Kantekin, 2008).

Environmental Analysis

Investigations into the environmental impact of chemicals, including 2,2-Oxiranedicarbonitrile derivatives, have also been a focus. One study analyzed the dioxin and dioxin-like PCB impurities in agrochemical formulations, providing insights into the environmental and health implications of chemical use in agriculture (Masunaga, Takasuga, & Nakanishi, 2001).

Photophysical and Photochemical Properties

The exploration of photophysical and photochemical properties of phthalocyanine derivatives, starting from compounds like 2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-, has been significant. Such studies aim to develop photosensitizers for photodynamic therapy (PDT) of cancer, highlighting the potential of these compounds in medical applications. The synthesis of tetra- and octa-(7-oxy-3-methyl-4-phenylcoumarin)-substituted indium(III) phthalocyanine complexes from related nitrophthalonitriles has been reported, with an emphasis on their singlet-oxygen quantum yields and potential as Type II photosensitizers (Pişkin, Durmuş, & Bulut, 2011).

Antimicrobial Applications

Further, the synthesis of bioactive compounds with potential as antimicrobial agents for the plastic industry has been investigated, using derivatives of 2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-. These studies aim at enhancing the microbial resistance of plastics, thereby increasing their applicability in various industries (Zaiton, Assem, Arafa, Momen, & Said, 2018).

properties

IUPAC Name

3-(4-nitrophenyl)oxirane-2,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O3/c11-5-10(6-12)9(16-10)7-1-3-8(4-2-7)13(14)15/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSCXIIEPGZPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(O2)(C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453040
Record name 2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-

CAS RN

34559-52-9
Record name 2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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